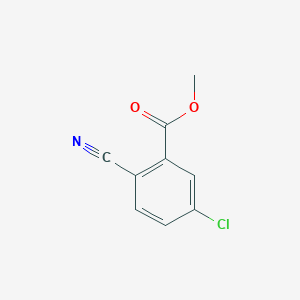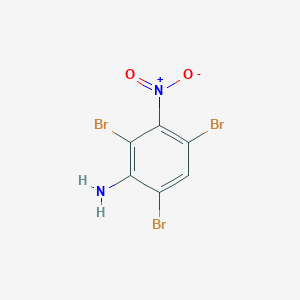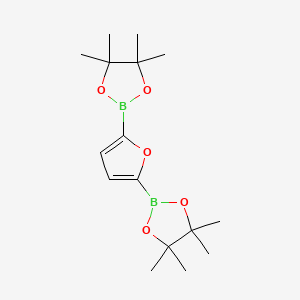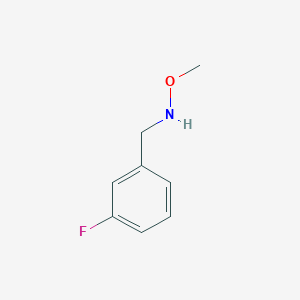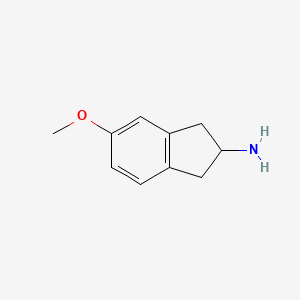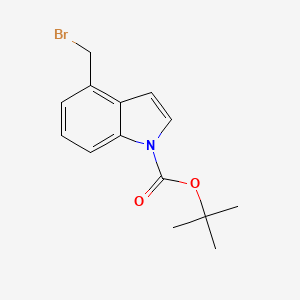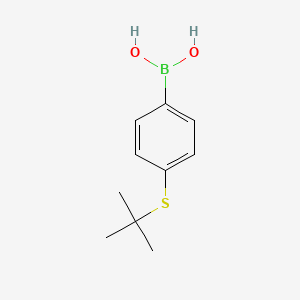
4-(tert-Butylthio)phenylboronic acid
Vue d'ensemble
Description
4-(tert-Butylthio)phenylboronic acid is a chemical compound with the molecular formula C10H15BO2S . It is used in the functionalization of tetrahydronaphtho and as a cross-coupling building block in the synthesis of tetracycline derivatives .
Synthesis Analysis
The synthesis of 4-(tert-Butylthio)phenylboronic acid involves a solution of para-tert-butylphenyl magnesium bromide prepared from para-tert-butylphenyl bromide and magnesium turnings in diethyl ether. This solution is then added to tri-n-butyl borate in diethyl ether at -80° C with stirring under argon .Molecular Structure Analysis
The molecular structure of 4-(tert-Butylthio)phenylboronic acid consists of a phenyl ring (benzene ring) substituted with a tert-butylthio group and a boronic acid group . The molecular weight of this compound is 210.1 Da .Chemical Reactions Analysis
4-(tert-Butylthio)phenylboronic acid is involved in various chemical reactions. It is used as a reactant in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates .Physical And Chemical Properties Analysis
4-(tert-Butylthio)phenylboronic acid is a solid substance that should be stored in an inert atmosphere at 2-8°C . The melting point of this compound is between 168-170 °C .Applications De Recherche Scientifique
Self-Assembled Nanorods for Biological Applications
Phenylboronic acid derivatives, like the pyrene-functionalized version, have been used to create self-assembled nanorods capable of highly specific and efficient imaging of sialic acids on living cells. These nanorods exhibit excellent fluorescence stability, good biocompatibility, and two-photon fluorescence properties, making them suitable for in situ two-photon imaging and photodynamic therapy, showcasing potential for cancer diagnostics and therapeutics (Li & Liu, 2021).
Recognition, Separation, and Detection
Phenylboronic acid and its derivatives are recognized for their ability to form reversible complexes with compounds like saccharides and glycoproteins. This property has been widely utilized in applications such as self-regulated insulin delivery, tissue engineering, and sensor systems, contributing significantly to pharmaceutical and chemical engineering (Chu Liang-yin, 2006).
Catalysis in Organic Synthesis
Specific derivatives of phenylboronic acid have been shown to catalyze dehydrative condensation between carboxylic acids and amines, highlighting their importance in the synthesis of complex molecules. Such catalysts facilitate the creation of α-dipeptides, demonstrating the compound's utility in organic synthesis (Wang, Lu, & Ishihara, 2018).
Advanced Bio-Application of Polymeric Nanomaterials
The decoration of polymeric nanomaterials with phenylboronic acid derivatives has opened new avenues for diagnostic and therapeutic applications. Their unique chemistry with polyols has been exploited for the development of drug delivery systems and biosensors, particularly focusing on interactions with glucose and sialic acid (Lan & Guo, 2019).
Glucose-Responsive Systems for Drug Delivery
Phenylboronic acid-based glucose-responsive materials are pioneering insulin delivery by constructing systems that respond to glucose levels. This innovative approach utilizes nanogels, micelles, vesicles, and mesoporous silica nanoparticles, marking a significant advance in drug delivery technologies (Ma & Shi, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(4-tert-butylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSGPRQEFFGNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479323 | |
| Record name | 4-(tert-Butylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butylthio)phenylboronic acid | |
CAS RN |
820972-68-7 | |
| Record name | 4-(tert-Butylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)



![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)

